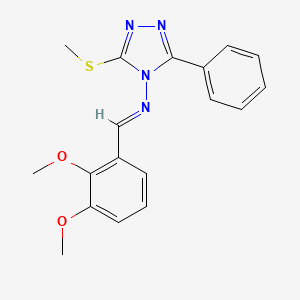![molecular formula C17H19ClN6O2 B5569583 2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B5569583.png)
2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]acetamide is a useful research compound. Its molecular formula is C17H19ClN6O2 and its molecular weight is 374.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 374.1258016 g/mol and the complexity rating of the compound is 551. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Coordination Complexes
Research has synthesized novel pyrazole-acetamide derivatives, leading to the construction of Co(II) and Cu(II) coordination complexes. These complexes demonstrate significant antioxidant activity, showcasing the utility of such compounds in creating molecules with potential health benefits. The synthesis involves a detailed characterisation using various spectroscopic techniques and the examination of hydrogen bonding in the self-assembly process of these complexes (Chkirate et al., 2019).
Insecticidal Applications
Insecticidal Assessment
Some innovative heterocycles incorporating a thiadiazole moiety have been synthesized and evaluated for their insecticidal potential against Spodoptera littoralis, a pest affecting cotton. This indicates the application of such chemical structures in developing new agricultural chemicals to protect crops (Fadda et al., 2017).
Antimicrobial Activity
Antimicrobial Activity of Triazoles
A study focusing on the synthesis of novel substituted 1,2,4-triazoles bearing 1,3,4-oxadiazoles or pyrazoles has shown these compounds to exhibit antimicrobial properties. The research underscores the therapeutic potential of these compounds in combating bacterial and fungal infections, illustrating their significance in medical chemistry (Kalhor et al., 2011).
Green Chemistry Approaches
Eco-friendly Synthesis
A study presented a green chemistry approach to synthesizing 2-substituted 1,2,3-triazoles and 4-amino-5-cyanopyrazole derivatives using microwave and ultrasound as eco-friendly energy sources. This research highlights the importance of sustainable methods in chemical synthesis, reducing environmental impact while achieving efficient reaction outcomes (Al-Zaydi, 2009).
Antitumor Activity
Antitumor Activity
The synthesis and evaluation of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives have been explored for their antitumor activity. Some compounds demonstrated promising inhibitory effects on different cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment (Albratty et al., 2017).
Properties
IUPAC Name |
2-(4-benzyl-3-methyl-5-oxo-1,2,4-triazol-1-yl)-N-[2-(4-chloropyrazol-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN6O2/c1-13-21-24(17(26)23(13)10-14-5-3-2-4-6-14)12-16(25)19-7-8-22-11-15(18)9-20-22/h2-6,9,11H,7-8,10,12H2,1H3,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKKQOMZJJKPLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1CC2=CC=CC=C2)CC(=O)NCCN3C=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-amino-3-(3-chlorophenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B5569505.png)


![1-(2,3-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-3-pyrrolidinol](/img/structure/B5569526.png)




![N,N-diethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5569565.png)
![3-(3-fluorophenyl)-7-(2-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B5569572.png)

![3-[(4-methoxy-3-nitrobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5569579.png)
![methyl 4-[2-(1H-benzimidazol-1-ylacetyl)carbonohydrazonoyl]benzoate](/img/structure/B5569596.png)

